molecular formula C8H10BrN3S B2437272 2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 929975-84-8

2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B2437272
CAS RN: 929975-84-8
M. Wt: 260.15
InChI Key: VLHVCWNJFKLULZ-UHFFFAOYSA-N
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Description

“2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole” is a chemical compound with the molecular formula C8H10BrN3S and a molecular weight of 260.15 . It is used for research purposes .


Synthesis Analysis

A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole” is represented by the molecular formula C8H10BrN3S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole” involve the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones .


Physical And Chemical Properties Analysis

“2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole” is a solid substance that should be stored at room temperature .

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of various imidazo[2,1-b][1,3,4]thiadiazole derivatives. For instance, Noolvi et al. (2011) synthesized derivatives that showed selective activity against leukemic cancer cell lines (Noolvi et al., 2011). Additionally, Gadad et al. (1999) reported that these compounds exhibit significant cytotoxic effects against a variety of human tumor cell lines (Gadad et al., 1999).

Antimicrobial Activity

The imidazo[2,1-b][1,3,4]thiadiazole derivatives also demonstrate notable antibacterial activities. Gadad et al. (2000) synthesized derivatives that showed high antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to standard drugs (Gadad et al., 2000).

Antitubercular Activity

These derivatives have been evaluated for their antitubercular properties. In a study by Ramprasad et al. (2016), certain compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Ramprasad et al., 2016).

Synthesis and Structural Studies

Significant research has been conducted on the synthesis and structural analysis of these compounds. For instance, Safarov et al. (2008) discussed a chemoselective reaction process for the synthesis of 2-ylamines derivatives of imidazo[2,1-b][1,3,4]-thiadiazole (Safarov et al., 2008). Also, Praveen et al. (2014) analyzed different patterns of supramolecular assembly in similar derivatives (Praveen et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole are currently under investigation. The compound is used for proteomics research applications , suggesting it may interact with proteins or other biological molecules.

Biochemical Pathways

The compound’s involvement in proteomics research suggests it may influence protein-related pathways, but specific details are currently lacking.

properties

IUPAC Name

2-bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3S/c1-8(2,3)5-4-12-7(10-5)13-6(9)11-12/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHVCWNJFKLULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)SC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole

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